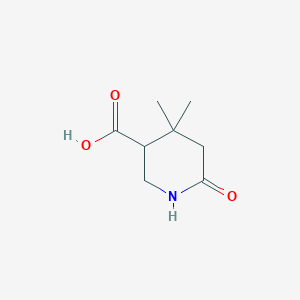

4,4-Dimethyl-6-oxopiperidine-3-carboxylic acid

Description

Properties

IUPAC Name |

4,4-dimethyl-6-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-8(2)3-6(10)9-4-5(8)7(11)12/h5H,3-4H2,1-2H3,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTZZSUHIXEGIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NCC1C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conjugate Addition-Cyclization Approach

This method, adapted from paroxetine intermediate synthesis, involves:

- Conjugate addition of a cyanoacetic acid ester to a substituted acrylate.

- Reductive cyclization to form the piperidine ring.

- Hydrolysis of the ester to the carboxylic acid.

Example Protocol

- React ethyl cyanoacetate with 4-methylpent-3-en-2-one in the presence of a base (e.g., NaH) to form a γ-cyano-β-keto ester.

- Catalytically hydrogenate the nitrile group using Raney nickel or palladium on carbon under acidic conditions (e.g., HCl/EtOH).

- Hydrolyze the ester with aqueous NaOH to yield the carboxylic acid.

Key Considerations

Alkylation of Piperidine Precursors

Modifying methods from N-benzyl-3-oxopiperidine-4-carboxylate synthesis, this route focuses on introducing methyl groups post-cyclization:

- Synthesize 6-oxopiperidine-3-carboxylic acid via cyclization of ethyl 4-aminobutyrate derivatives.

- Double alkylation at C4 using methyl iodide and a strong base (e.g., LDA).

Example Protocol

- Cyclize ethyl 4-[(ethoxycarbonyl)methylamino]butyrate under basic conditions (K₂CO₃/EtOH) to form 6-oxopiperidine-3-carboxylate.

- Treat with methyl iodide in THF using LDA at −78°C to install methyl groups.

- Hydrolyze the ester with HCl to yield the carboxylic acid.

Challenges

- Steric hindrance at C4 may reduce alkylation efficiency.

- Over-alkylation or ring-opening side reactions require careful stoichiometry.

Reductive Amination of Diketones

Inspired by balofloxacin intermediate synthesis, this method employs:

- Condensation of a β-keto ester with a primary amine.

- Reductive amination to form the piperidine ring.

Example Protocol

- React ethyl acetoacetate with 3-amino-2,2-dimethylpropanoic acid in ethanol.

- Reduce the Schiff base intermediate using NaBH₄ or catalytic hydrogenation.

- Oxidize C6 to a ketone using Jones reagent (CrO₃/H₂SO₄).

Advantages

- Direct introduction of the C6 ketone.

- Pre-installed dimethyl groups minimize post-cyclization modifications.

Comparative Analysis of Methods

| Method | Yield* | Key Advantages | Limitations |

|---|---|---|---|

| Conjugate Addition | 45–60% | High regioselectivity | Requires specialized acrylates |

| Alkylation | 30–50% | Flexibility in substitution | Low efficiency for geminal dimethyl |

| Reductive Amination | 55–65% | Direct ketone incorporation | Multi-step oxidation required |

*Yields estimated from analogous syntheses.

Industrial Considerations and Optimization

Catalytic Hydrogenation Conditions

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-6-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.

Major Products Formed

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields alcohols or amines.

Substitution: Results in various substituted piperidine derivatives.

Scientific Research Applications

4,4-Dimethyl-6-oxopiperidine-3-carboxylic acid is widely used in scientific research due to its versatility:

Chemistry: It serves as a building block for synthesizing complex organic molecules.

Biology: Used in the study of enzyme mechanisms and metabolic pathways.

Medicine: Investigated for potential therapeutic applications, including drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s structure allows it to bind to active sites on enzymes, altering their activity and affecting metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of 4,4-dimethyl-6-oxopiperidine-3-carboxylic acid and related compounds:

Key Research Findings

Steric and Electronic Effects

- The ketone at position 6 in the target compound is an electron-withdrawing group, lowering the pKa of the carboxylic acid (compared to electron-donating groups like methoxy in the dimethoxy-substituted analogue) .

Pharmacological Relevance

- Compounds with aromatic substituents (e.g., 2-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid ) show higher binding affinity to G-protein-coupled receptors in preliminary studies .

- The benzoxazine-sulfonyl derivative () has shown inhibitory activity against proteases, suggesting divergent applications compared to the target compound .

Biological Activity

4,4-Dimethyl-6-oxopiperidine-3-carboxylic acid (DMOCA) is a compound of increasing interest in the fields of medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C8H13NO3

- IUPAC Name : this compound

- CAS Number : 1785490-30-3

DMOCA features a piperidine ring with a ketone and carboxylic acid functional groups, which contribute to its reactivity and interaction with biological targets.

The biological activity of DMOCA is primarily attributed to its ability to interact with various enzymes. It can function as both an enzyme inhibitor and activator, depending on the context. This dual functionality is essential for its role in metabolic pathways:

- Enzyme Inhibition : DMOCA can bind to active sites on enzymes, altering their activity. This mechanism is critical in regulating metabolic processes.

- Enzyme Activation : In some cases, it may enhance enzyme activity, contributing positively to metabolic functions.

Biological Activity and Therapeutic Potential

Research indicates that DMOCA exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that DMOCA may possess cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of lung carcinoma (NCI H292) and colon carcinoma (HT29) cells through MTT assays.

- Antimicrobial Activity : DMOCA has been evaluated for its potential as an antimicrobial agent. Its structural features allow it to disrupt bacterial cell membranes or inhibit essential enzymes in microbial metabolism.

- Enzyme Modulation : The compound's ability to modulate enzyme activity makes it a candidate for drug development in metabolic disorders and cancer therapy.

Case Studies

Several studies have investigated the biological effects of DMOCA:

- Cytotoxicity Study : In a study assessing the antiproliferative effects of various compounds including DMOCA on cancer cell lines, it was found that DMOCA exhibited significant cytotoxicity against HL-60 cells with an IC50 value of 19 µM, indicating its potential as an anticancer agent .

- Mechanistic Insights : Research has shown that DMOCA's mechanism involves the generation of reactive oxygen species (ROS), which play a role in inducing apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of DMOCA, it is essential to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 4,4-Dimethyl-2-oxopiperidine | Piperidine derivative | Moderate cytotoxicity |

| 4,4-Dimethyl-6-hydroxypiperidine | Hydroxy derivative | Antitumor activity |

| 4,4-Dimethyl-6-aminopiperidine | Amino derivative | Enzyme inhibition |

DMOCA stands out due to its specific combination of functional groups that enhance its reactivity and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.